(R)-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphino)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of anthracene, naphthalene, and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. The process begins with the preparation of the anthracene and naphthalene derivatives, followed by the introduction of the phosphanyl group. The final step involves the sulfinamide formation under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of flow reactors and continuous processing techniques to enhance yield and purity. The reaction conditions would be carefully controlled to maintain the stereochemistry and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The anthracene and naphthalene moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroanthracene derivatives.
Scientific Research Applications
®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and aromatic groups. These interactions can influence electronic properties and facilitate various chemical reactions. The compound’s fluorescence is attributed to the intramolecular charge transfer between the anthracene and naphthalene moieties .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its use in OLEDs and similar electronic applications.
2,7-Dimethoxynaphthalene: Used in the synthesis of various organic compounds and materials.
Uniqueness
®-N-(Anthracen-9-ylmethyl)-N-((S)-(2-(dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of anthracene, naphthalene, and phosphanyl groups, which confer distinct electronic and fluorescent properties. This makes it particularly valuable in applications requiring specific electronic characteristics and strong fluorescence.
Properties
Molecular Formula |
C48H54NOPS |
---|---|
Molecular Weight |
724.0 g/mol |
IUPAC Name |
(R)-N-(anthracen-9-ylmethyl)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C48H54NOPS/c1-48(2,3)52(50)49(34-45-41-28-14-11-20-36(41)33-37-21-12-15-29-42(37)45)47(43-31-18-22-35-19-10-13-27-40(35)43)44-30-16-17-32-46(44)51(38-23-6-4-7-24-38)39-25-8-5-9-26-39/h10-22,27-33,38-39,47H,4-9,23-26,34H2,1-3H3/t47-,52+/m0/s1 |
InChI Key |
VTIOTYZNPLTEMQ-SMTSAFDASA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(CC1=C2C=CC=CC2=CC3=CC=CC=C31)[C@H](C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C7=CC=CC8=CC=CC=C87 |
Canonical SMILES |
CC(C)(C)S(=O)N(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)C7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.